
Cardionogen 1
概要
説明
カルジオジェン 1は、Wntシグナル経路阻害剤として知られる化学化合物です。がんや心血管疾患に関連する研究で潜在的な可能性を示しています。この化合物は、特にゼブラフィッシュ胚やマウス胚性幹細胞における心臓サイズの調節と心筋細胞の生成を促進する能力で注目されています .
準備方法
合成経路と反応条件: カルジオジェン 1は、トリアゾロチアジアゾール構造の形成を含む一連の化学反応によって合成することができます。合成は通常、フラン誘導体とシクロヘキシル基の反応に続いて、トリアゾロチアジアゾール環の形成を伴います .
工業生産方法: カルジオジェン 1の工業生産は、同様の合成経路を大規模で行います。このプロセスには、高純度試薬と制御された反応条件の使用が含まれ、最終製品の均一性と品質を保証します .
化学反応の分析
反応の種類: カルジオジェン 1は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。
還元: 還元反応により、カルジオジェン 1は還元型に変換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化誘導体を生成する可能性がありますが、還元はカルジオジェン 1の還元型を生成する可能性があります .
4. 科学研究への応用
カルジオジェン 1は、次のような幅広い科学研究への応用があります。
化学: Wntシグナル経路とそのさまざまな生物学的プロセスにおける役割を研究するためのツールとして使用されます。
生物学: 特にゼブラフィッシュ胚やマウス胚性幹細胞における心臓の発達と再生に関する研究で使用されます。
医学: Wntシグナル経路を調節することにより、心血管疾患やがんの治療における可能性について調査されています。
科学的研究の応用
In Vivo Studies
In vivo studies using zebrafish models have provided insights into the effects of Cardionogen 1 on heart development:
- Cardiac Hyperplasia : Treatment with this compound resulted in significant increases in cardiac cell numbers at various developmental stages, demonstrating its biphasic role in promoting or inhibiting heart formation based on timing .
- Cardiomyocyte Differentiation : The compound has been shown to induce differentiation of embryonic stem cells into beating cardiomyocytes, indicating functional conservation across species .
Therapeutic Implications
The potential therapeutic applications of this compound extend beyond developmental biology into regenerative medicine:
- Heart Regeneration : Studies indicate that this compound can enhance myocardial regeneration following injury. In models of myocardial infarction, treatment with this compound led to increased production of new cardiomyocytes and reduced fibrosis, improving heart function post-injury .
- Minimal Adverse Effects : The use of this compound has been associated with minimal adverse effects during cardiac regeneration processes, making it a promising candidate for further preclinical investigations in regenerative therapies .
Table: Summary of Key Findings on this compound
作用機序
カルジオジェン 1は、Wntシグナル経路を阻害することによりその効果を発揮します。これは、Wnt/β-カテニン依存性転写活性を特異的に標的とし、心臓サイズの調節と心筋細胞の生成につながります。この化合物は、Myc誘導肝腫瘍形成を阻害し、マウス幹細胞とゼブラフィッシュ胚の両方で心臓細胞の形成を促進することができます .
6. 類似化合物の比較
カルジオジェン 1は、カルジオジェン 2やカルジオジェン 3などの構造的に関連する化合物のグループの一部です。これらの化合物は、同様の作用機序を共有していますが、心臓の発達と再生に対する効力や特異的な効果が異なる場合があります。カルジオジェン 1は、特定の発達段階における心臓サイズの調節と心筋細胞の生成を促進する能力においてユニークです .
類似化合物:
- カルジオジェン 2
- カルジオジェン 3
類似化合物との比較
- Cardionogen 2
- Cardionogen 3
生物活性
Cardionogen 1 (CDNG1) is a small molecule identified for its significant role in modulating cardiogenesis through the inhibition of Wnt/β-catenin signaling pathways. This compound has been the focus of various studies due to its potential therapeutic applications in cardiac development and regeneration.
This compound functions primarily as a Wnt signaling modulator , exhibiting potent inhibition of Wnt/β-catenin-dependent transcription. The effective concentration (EC50) for this inhibition in murine embryonic stem (ES) cells is approximately 23 nM . This mechanism is crucial as Wnt signaling plays a pivotal role in heart development, and its dysregulation can lead to various cardiac anomalies.
Effects on Cardiomyocyte Generation
Research indicates that this compound can promote cardiomyocyte generation under specific conditions. In zebrafish embryos, treatment with this compound leads to an increase in heart size through myocardial hyperplasia , which is characterized by an expansion of cardiac progenitor cells rather than an increase in individual cardiomyocyte size .
Comparative Data on Cardionogen Treatment
Treatment Condition | Cardiomyocyte Count (at 60 hpf) | Notes |
---|---|---|
Control | 212 ± 5 | Baseline count |
Cardionogen (2-5 hpf) | 178 ± 3 | Inhibitory effect observed |
Cardionogen (5-12 hpf) | 245 ± 5 | Increased cell number |
Cardionogen (12-60 hpf) | 265 ± 5 | Marked increase compared to controls |
The data shows that early treatment with Cardionogen can inhibit cardiomyocyte generation, but later treatment can recover and enhance cardiomyocyte numbers, indicating a biphasic response to the timing of administration .
Case Studies and Experimental Findings
In one study, zebrafish embryos treated with Cardionogen exhibited significant increases in expression levels of cardiac differentiation markers such as nkx2.5 , cmlc2 , and ventricular myosin heavy chain (vmhc) during critical stages of heart development . This suggests that Cardionogen not only promotes cardiomyocyte proliferation but also enhances the differentiation of these cells into functional cardiac tissue.
In mammalian models, Cardionogen has shown promise in enhancing cardiac repair following myocardial infarction. Injured hearts treated with Cardionogen displayed increased numbers of newly formed cardiomyocytes and reduced fibrosis, indicating improved functional recovery .
Summary of Research Findings
- Cardiogenesis Modulation: Cardionogen promotes cardiogenesis during and after gastrulation while inhibiting it before gastrulation.
- Wnt/β-Catenin Inhibition: The compound effectively reduces β-catenin activity, which is crucial for normal heart development.
- Therapeutic Potential: Its ability to enhance cardiac differentiation and regeneration positions Cardionogen as a potential lead compound for therapeutic applications in heart disease.
特性
IUPAC Name |
6-cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-2-5-9(6-3-1)12-16-17-11(10-7-4-8-18-10)14-15-13(17)19-12/h4,7-9H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTUPSNBTSPBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165921 | |
Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577696-37-8 | |
Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577696-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577696378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 577696-37-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CYCLOHEXYL-3-(2-FURANYL)-1,2,4-TRIAZOLO(3,4-B)(1,3,4)THIADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D5VCY7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。